1-(4-Cyanophenyl)piperidine-3-carboxamide
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Overview
Description
1-(4-Cyanophenyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol It is characterized by the presence of a piperidine ring substituted with a cyanophenyl group and a carboxamide group
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)piperidine-3-carboxamide typically involves the reaction of 4-cyanobenzyl chloride with piperidine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Cyanophenyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Cyanophenyl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Cyanophenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-Methylphenyl)piperidine-3-carboxamide: This compound has a methyl group instead of a cyanophenyl group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)piperidine-3-carboxamide: The presence of a chlorine atom instead of a cyano group results in distinct reactivity and applications.
1-(4-Nitrophenyl)piperidine-3-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable for various research applications.
Properties
IUPAC Name |
1-(4-cyanophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7,9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSKBVFZTSKDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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